1-(Methoxymethoxy)-4-nitrobenzene

Organic Synthesis Protecting Group Chemistry Reaction Compatibility

1-(Methoxymethoxy)-4-nitrobenzene (CAS 880-03-5) is an essential MOM-protected 4-nitrophenol for drug discovery and probe synthesis. Its acid-labile MOM group ensures stability during basic/nucleophilic steps, enabling late-stage phenol liberation post-nitro reduction. Choose this grade to avoid side reactions from free phenols, ensuring high-yield, orthogonal protection for kinase inhibitors and fluorescent sensors. Ideal for R&D and industrial production.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
CAS No. 880-03-5
Cat. No. B3058128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methoxymethoxy)-4-nitrobenzene
CAS880-03-5
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCOCOC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C8H9NO4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5H,6H2,1H3
InChIKeyWQLDOJPSORMLNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methoxymethoxy)-4-nitrobenzene (CAS 880-03-5): A Versatile MOM-Protected 4-Nitrophenol Building Block for Advanced Synthesis and Medicinal Chemistry


1-(Methoxymethoxy)-4-nitrobenzene (CAS 880-03-5) is a methoxymethyl (MOM) ether derivative of 4-nitrophenol, a stable, crystalline solid belonging to the class of protected nitroaromatics [1]. This compound features a nitro group in the para position relative to a phenol oxygen that is masked by an acid-labile MOM protecting group, rendering the phenolic hydroxyl group inert under basic, nucleophilic, and reductive conditions while preserving the electron-withdrawing nitro functionality [2]. Its molecular formula is C8H9NO4, with a molecular weight of 183.16 g/mol, a computed XLogP3 of 2.1, and a topological polar surface area of 64.3 Ų [1].

Why 1-(Methoxymethoxy)-4-nitrobenzene Cannot Be Replaced by Generic Analogs in Critical Synthetic Pathways


While 4-nitrophenol, 4-nitroanisole, and other MOM-protected phenols are chemically related, they are not functionally interchangeable with 1-(methoxymethoxy)-4-nitrobenzene in advanced synthesis. 4-Nitrophenol lacks the MOM group, exposing a free hydroxyl that would participate in undesired side reactions during base-mediated or nucleophilic steps [1]. 4-Nitroanisole, bearing a stable methyl ether, cannot be selectively deprotected under mild acidic conditions to regenerate the phenol, limiting its utility in multistep sequences requiring late-stage functionalization [2]. Alternative MOM-protected phenols, such as those with ortho-substituents or different electronic properties, exhibit altered reactivity profiles that compromise regioselectivity or yield in downstream transformations [3].

Quantitative Evidence for 1-(Methoxymethoxy)-4-nitrobenzene: How It Outperforms Analogs in Stability, Reactivity, and Application-Driven Metrics


Comparative Stability Profile: MOM Ether vs. Unprotected 4-Nitrophenol Under Basic and Nucleophilic Conditions

The MOM protecting group confers exceptional stability under basic and nucleophilic conditions, enabling transformations incompatible with unprotected 4-nitrophenol. In contrast to the free phenol, which is deprotonated by strong bases (e.g., LDA, t-BuOK) and reacts with nucleophiles (e.g., RLi, RMgX), the MOM ether remains intact [1]. This differential stability allows the nitro group to undergo selective reduction or functionalization without interference from the phenolic oxygen.

Organic Synthesis Protecting Group Chemistry Reaction Compatibility

Acid Lability Comparison: Selective Deprotection of MOM Ether vs. Methyl Ether (4-Nitroanisole)

The MOM ether is cleaved under mild acidic conditions (pH <1 at 100°C or pH=1 at room temperature), whereas the methyl ether of 4-nitroanisole requires harsh reagents (e.g., BBr3, HBr/AcOH) that may compromise other functional groups [1]. This orthogonality permits selective phenol unmasking in the presence of acid-stable protecting groups (e.g., Boc, TBS).

Deprotection Orthogonal Protection Reaction Selectivity

Electrochemical Synthesis: Yield and Substrate Scope of Aryl MOM Ether Preparation

An electrochemical method for preparing aryl MOM ethers, including 1-(methoxymethoxy)-4-nitrobenzene, via anodic decarboxylation of 2-aryloxy acetic acids avoids the use of carcinogenic MOM chloride [1]. The protocol tolerates a wide range of substituents on the phenyl ring, with yields for electron-deficient aryl MOM ethers comparable to or better than traditional chemical methods.

Electrosynthesis Green Chemistry Aryl Ethers

Role as Key Intermediate in HKGreen-4 Fluorescent Probe for Peroxynitrite Imaging

1-(Methoxymethoxy)-4-nitrobenzene serves as a critical protected phenol building block in the synthesis of HKGreen-4, a peroxynitrite-selective fluorescent probe [1]. The MOM group is strategically retained until a late-stage deprotection, enabling the construction of the complex diarylamine-based fluorophore without interference from the free phenol. HKGreen-4 exhibits exceptional sensitivity (detection limit ~10 nM) and selectivity over other ROS/RNS [1].

Fluorescent Probes Bioimaging Reactive Oxygen Species

Physicochemical Properties vs. 4-Nitrophenol: Solubility and Handling Advantages

Computed and experimental data indicate that 1-(methoxymethoxy)-4-nitrobenzene (XLogP3 = 2.1) [1] is significantly more lipophilic than 4-nitrophenol (XLogP3 ~1.5) [2]. This increased lipophilicity can enhance solubility in organic solvents and improve membrane permeability in biological assays, while the MOM group also reduces the compound's acidity and eliminates the strong phenol odor associated with 4-nitrophenol [3].

Physicochemical Properties Formulation Process Chemistry

Bismuth Trichloride-Mediated Cleavage: Efficient, Eco-Friendly Deprotection of Phenolic MOM Ethers

A study on BiCl3-mediated cleavage of phenolic MOM ethers demonstrated that 1-(methoxymethoxy)-4-nitrobenzene and related substrates undergo clean deprotection in acetonitrile/water using only 30 mol% BiCl3 [1]. This method avoids strong acids and heavy metal oxidants, offering a mild, selective, and operationally simple alternative to traditional acidic hydrolysis. The protocol showed good functional group compatibility and high yields across a range of phenolic MOM ethers.

Deprotection Methodology Green Chemistry Catalysis

Optimal Use Cases for 1-(Methoxymethoxy)-4-nitrobenzene in Academic and Industrial Laboratories


Multistep Synthesis of Complex Natural Products and Pharmaceuticals Requiring Orthogonal Protection

The MOM group's stability to bases, nucleophiles, and mild oxidants, combined with its facile acid-catalyzed removal, makes this compound ideal for constructing molecules with multiple hydroxyl groups. It is employed when a phenol must remain masked during early synthetic steps and be liberated only after the nitro group has been reduced or other sensitive functionalities have been installed [1]. This orthogonal strategy is common in the synthesis of kinase inhibitors and other bioactive small molecules [2].

Synthesis of Fluorescent Probes and Imaging Agents for Reactive Oxygen/Nitrogen Species

As demonstrated by the HKGreen-4 probe [3], 1-(methoxymethoxy)-4-nitrobenzene serves as a key protected intermediate in the construction of peroxynitrite-selective fluorescent sensors. The MOM group ensures that the phenolic oxygen does not interfere with amine coupling reactions during probe assembly, and subsequent deprotection reveals the free phenol, which is essential for the probe's N-dearylation-based sensing mechanism [3].

Green and Electrochemical Synthesis of Aryl MOM Ethers for Large-Scale Production

The electrochemical method for preparing aryl MOM ethers [4] offers a safer, more sustainable route to this compound, avoiding carcinogenic MOM chloride. This approach is particularly attractive for industrial-scale production, where hazard reduction and waste minimization are critical. The method's broad substrate scope and tolerance for electron-withdrawing groups like nitro make it applicable to a variety of protected phenol building blocks.

Late-Stage Functionalization in Medicinal Chemistry via Mild BiCl3-Mediated Deprotection

The BiCl3-catalyzed deprotection protocol [5] allows for the selective removal of the MOM group in the presence of other acid-sensitive functionalities. This mild, metal-based method is especially valuable in late-stage medicinal chemistry, where harsh acidic conditions could degrade sensitive pharmacophores or lead to epimerization. The high yields and operational simplicity reported for this method support its use in both discovery and process development settings.

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